Acetyldihydrolysergamine
Description
Contextualization within Lysergamide (B1675752) Chemical Scaffolds
Lysergamides are a class of chemical compounds that are derivatives of lysergic acid. Current time information in Bangalore, IN. They are characterized by a tetracyclic ergoline (B1233604) ring system, which incorporates both tryptamine (B22526) and phenethylamine (B48288) structures within its framework. lgcstandards.com This intricate molecular architecture is responsible for the varied interactions of lysergamides with a range of biological targets, most notably serotonin (B10506) and dopamine (B1211576) receptors. lookchemicals.com
Acetyldihydrolysergamine belongs to a subgroup known as dihydrolysergamides. The key structural distinction of dihydrolysergamides is the saturation of the double bond at the 9,10 position of the D-ring of the ergoline nucleus. This seemingly minor alteration can significantly influence the compound's chemical properties and pharmacological profile.
Historical Trajectory of Lysergamide Chemical and Pharmacological Investigations
The history of lysergamide research is intrinsically linked to the study of ergot alkaloids, which are naturally occurring compounds produced by fungi of the Claviceps genus. daicelpharmastandards.com Early investigations in the 1930s led to the isolation and characterization of several lysergamides, including ergine and ergometrine. Current time information in Bangalore, IN.
A pivotal moment in this field was the synthesis of lysergic acid diethylamide (LSD) by Albert Hofmann in 1938. daicelpharmastandards.com His subsequent discovery of its potent psychoactive effects in 1943 catalyzed decades of research into the structure-activity relationships of lysergamides. daicelpharmastandards.comnih.gov Scientists have since synthesized a vast array of lysergamide analogs by modifying various positions on the ergoline scaffold, including the amide substituent and the N1 and N6 positions. Current time information in Bangalore, IN.scribd.com
Research into dihydrolysergamides, such as those produced by the fungus Claviceps gigantea, has also been a continuing area of interest. lookchemicals.comwdh.ac.id Studies on compounds like 9,10-dihydro-LSD have shown that hydrogenation of the 9,10 double bond tends to reduce or eliminate the hallucinogenic properties characteristic of their unsaturated counterparts, while still retaining affinity for serotonin receptors. Current time information in Bangalore, IN.
Scope and Academic Relevance of this compound in Chemical Science
This compound, also known by its systematic name N-[(6-methylergolin-8b-yl)methyl]acetamide, is a specific derivative within the dihydrolysergamide (B32284) family. lookchemicals.com While not as extensively studied as other lysergamides, its academic relevance lies in its potential to further elucidate the structure-activity relationships within this class of compounds.
The synthesis of N-1-acetyl ergolines can be achieved through a reaction with acetic anhydride (B1165640). scribd.commdma.ch The acetylation of the dihydrolysergamide scaffold introduces a new functional group that can alter the molecule's polarity, solubility, and interaction with biological targets. The study of such derivatives is crucial for a comprehensive understanding of how subtle molecular modifications translate into significant changes in chemical and pharmacological behavior.
The primary academic interest in this compound is in the context of synthetic chemistry and as a potential tool for pharmacological research. By comparing the properties of this compound to its non-acetylated parent compound and other related lysergamides, researchers can gain valuable insights into the role of specific structural motifs in determining biological activity.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-[(6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]acetamide |
| Synonyms | This compound, N-[(6-methylergolin-8b-yl)methyl]acetamide |
| CAS Number | 24659-80-1 |
| Molecular Formula | C18H23N3O |
| Molecular Weight | 297.39 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
24659-80-1 |
|---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]acetamide |
InChI |
InChI=1S/C18H23N3O/c1-11(22)19-8-12-6-15-14-4-3-5-16-18(14)13(9-20-16)7-17(15)21(2)10-12/h3-5,9,12,15,17,20H,6-8,10H2,1-2H3,(H,19,22)/t12-,15?,17+/m0/s1 |
InChI Key |
SGZVEWGAZGOWGP-CZZJGDGRSA-N |
Isomeric SMILES |
CC(=O)NC[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
Canonical SMILES |
CC(=O)NCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Acetyldihydrolysergamine
Retrosynthetic Analysis and Key Precursors for Acetyldihydrolysergamine Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions. youtube.comyoutube.comyoutube.com
A plausible retrosynthetic pathway for this compound begins with the disconnection of the acetyl group, identifying N-acetyl-9,10-dihydrolysergamine's immediate precursor as dihydrolysergamine (also known as 6-methyl-8β-aminomethyl-10α-ergoline). This primary amine is the core scaffold for the final acylation step.
Further deconstruction of dihydrolysergamine involves targeting the aminomethyl group at the C8 position. This leads back to dihydrolysergic acid , a key intermediate where the C8-substituent is a carboxylic acid. The transformation from the acid to the amine can be achieved through standard functional group manipulations, such as amide formation followed by reduction.
Dihydrolysergic acid itself can be traced back to two main precursor categories: those derived from naturally occurring ergot alkaloids and those constructed from non-ergot synthetic starting materials.
Ergot Alkaloid Precursors and Transformations
The most direct precursors for the ergoline (B1233604) skeleton are natural ergot alkaloids produced by fungi of the Claviceps genus. nih.govLysergic acid is a pivotal ergot alkaloid that serves as a versatile starting point for numerous semi-synthetic derivatives. nih.gov The key transformation to access the dihydrolysergamine scaffold from lysergic acid derivatives is the saturation of the 9,10-double bond in the D-ring of the ergoline structure.
This reduction is typically achieved through catalytic hydrogenation. For instance, the catalytic reduction of lysergamides, such as ergine (lysergic acid amide), yields the corresponding 9,10-dihydrolysergamides. nih.gov Subsequent reduction of the amide group at C8 would then furnish dihydrolysergamine.
The biosynthesis of ergot alkaloids originates from the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). nih.gov Through a series of enzymatic steps, the tetracyclic ergoline ring system is constructed, leading to key intermediates like chanoclavine (B110796) and agroclavine, which are ultimately converted to lysergic acid. asm.org
Non-Ergot Precursors for Lysergamide (B1675752) Core Construction
Total synthesis strategies offer an alternative to reliance on natural ergot alkaloid sources, enabling the construction of the ergoline core from simpler, non-ergot derived precursors. These approaches provide flexibility for creating diverse analogues.
Historical and modern total syntheses of lysergic acid, the parent structure, have been developed, notably by Woodward and others. nih.gov These syntheses often involve the construction of a key tricyclic indole (B1671886) intermediate, such as the Uhle ketone, followed by the annulation of the D-ring. nih.gov For example, a recent approach involves the coupling of a halopyridine with a 4-haloindole derivative to build the tetracyclic core.
Novel strategies have also explored tandem reactions, such as an asymmetric Friedel-Crafts alkylation/Michael addition, to construct the ergoline skeleton with high enantioselectivity from substituted indoles and nitrostyrene (B7858105) derivatives. sci-hub.se These methods provide access to the core structure, which can then be further functionalized to yield dihydrolysergamine.
Classical Synthetic Routes to this compound
Classical synthetic approaches to this compound typically involve a two-stage process: the preparation of the dihydrolysergamine intermediate followed by its acylation.
Reaction Mechanisms and Intermediate Characterization
The synthesis of the dihydrolysergamine intermediate often starts from a readily available lysergamide, such as ergine. The key step is the catalytic hydrogenation of the 9,10-double bond. This reaction is a heterogeneous catalytic process, typically employing a noble metal catalyst like palladium or platinum on a carbon support (Pd/C or Pt/C). evitachem.comnih.gov The substrate is dissolved in a suitable solvent and subjected to hydrogen gas under pressure. The catalyst facilitates the addition of hydrogen across the double bond, resulting in the formation of the C/D trans fused dihydroergoline system. nih.gov
The resulting dihydrolysergamide (B32284) can then be reduced to dihydrolysergamine. A common method for the reduction of amides to amines is the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
The final step is the N-acylation of dihydrolysergamine. This is a nucleophilic acyl substitution reaction. Dihydrolysergamine, with its primary amine group, acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. youtube.com The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or HCl).
The characterization of intermediates and the final product relies on standard spectroscopic techniques. NMR spectroscopy (¹H and ¹³C) is used to confirm the structure and stereochemistry, while mass spectrometry (MS) provides the molecular weight.
Optimization of Reaction Conditions and Yields
The efficiency of the classical synthesis depends on the optimization of each step. For the catalytic hydrogenation of lysergamides, key parameters include the choice of catalyst, solvent, hydrogen pressure, and reaction temperature. mdpi.com The yield and selectivity of this reduction are generally high.
| Reaction Step | Reagents and Conditions | Product | Reported Yield |
| Catalytic Hydrogenation | Lysergamide, H₂, Pd/C or Pt/C, Solvent (e.g., Ethanol) | Dihydrolysergamide | Generally high |
| Amide Reduction | Dihydrolysergamide, LiAlH₄, Anhydrous Ether/THF | Dihydrolysergamine | Not specified |
| N-Acylation | Dihydrolysergamine, Acetic Anhydride, Base (e.g., Pyridine) | This compound | Not specified |
The acylation of amines is a well-established reaction. The choice of acylating agent and reaction conditions can influence the yield and purity of the final product. Using a highly reactive acylating agent like acetyl chloride may require milder conditions and careful control of stoichiometry to avoid side reactions. Acetic anhydride is a common and effective alternative. youtube.comlookchem.com
Novel Synthetic Strategies for this compound and Analogues
Recent advances have focused on developing more efficient and sustainable methods for producing ergoline alkaloids and their derivatives, moving towards biocatalytic and chemoenzymatic approaches.
A significant development is the genetic engineering of fungi to produce specific ergot alkaloid intermediates. nih.govgoogle.com Researchers have successfully engineered strains of Metarhizium brunneum and Aspergillus fumigatus to produce dihydrolysergic acid (DHLA) as a primary product, which is a direct precursor for dihydrolysergamine. asm.orgnih.gov This is achieved by manipulating the ergot alkaloid biosynthesis pathway, for instance, by expressing specific alleles of genes like easA and cloA from different fungal species. asm.orggoogle.com This biocatalytic approach offers the potential for the sustainable and scalable production of dihydroergot alkaloids, which can then be chemically converted to this compound.
The advantages of such biocatalytic routes include high selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. rsc.orginnosyn.com Furthermore, the engineered fungal strains can secrete the desired products into the growth medium, simplifying purification. nih.gov
These novel strategies, particularly those based on synthetic biology and biocatalysis, represent the future of ergoline alkaloid synthesis, promising more efficient and environmentally friendly pathways to compounds like this compound and a wide array of its analogues.
Stereoselective Synthesis Approaches
The total synthesis of lysergamide structures is a landmark achievement in organic chemistry, with foundational work establishing pathways to the core ergoline ring system. nih.govthieme-connect.com A plausible stereoselective synthesis of this compound would be built upon these established routes to lysergic acid or a suitable derivative, followed by specific modifications.
Construction of the Ergoline Core : Early total syntheses, such as those by Woodward and Kornfeld, established routes to the tetracyclic ergoline skeleton. thieme-connect.comescholarship.org These methods often began with simpler, non-chiral starting materials and constructed the complex, multi-ring system through a series of reactions including aldol (B89426) condensations and Friedel-Crafts acylations. thieme-connect.com More contemporary approaches have focused on increasing efficiency and stereocontrol, for instance, through intramolecular Heck reactions to form the C/D ring system. acs.org Asymmetric synthesis techniques are crucial to obtain the correct enantiomer, often employing chiral auxiliaries or chiral pool starting materials like amino acids to set the initial stereocenters. ethz.ch
Saturation of the D-Ring Double Bond : Lysergic acid and its derivatives typically contain a double bond in the D-ring at the C9-C10 position. mdpi.com To produce the "dihydro" moiety of this compound, this double bond must be selectively reduced. Catalytic hydrogenation is a common method for such transformations. The choice of catalyst (e.g., Palladium, Platinum, or Rhodium-based catalysts) and reaction conditions is critical to ensure the reduction occurs without cleaving other sensitive bonds in the molecule. The stereochemistry of the resulting C9 and C10 hydrogens is dictated by the catalyst and the steric environment of the molecule. For instance, the synthesis of dihydro-LSD, a related compound, demonstrates the feasibility of this reduction. caymanchem.com
N-Acetylation of the Indole Ring : The final step is the introduction of the acetyl group at the N1 position of the indole ring system. This is typically achieved through acylation. nih.gov The indole nitrogen can be deprotonated with a suitable base to form an indolide anion, which then reacts with an acetylating agent like acetic anhydride or acetyl chloride. This reaction is analogous to the reported synthesis of 1-acetyl-LSD (ALD-52). nih.gov The reactivity of the indole nitrogen makes this a regioselective functionalization. caymanchem.com
Table 1: Key Reactions in a Postulated Stereoselective Synthesis
| Step | Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, base | Formation of the tetracyclic ergoline core with C9-C10 double bond. acs.org |
| 2 | Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Selective reduction of the C9-C10 double bond to yield the dihydrolysergamide scaffold. |
| 3 | N-Acetylation | 1. NaH or KHMDS; 2. Acetic Anhydride | Introduction of the acetyl group at the N1 position of the indole. nih.gov |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of complex molecules like this compound is an area of increasing focus. shd-pub.org.rs The primary goals are to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the most promising green approaches for ergoline alkaloid synthesis involves biocatalysis and biosynthetic pathways. nih.gov Fungi of the family Clavicipitaceae naturally produce a wide array of ergoline alkaloids starting from L-tryptophan. mdpi.comnih.gov Harnessing these biosynthetic pathways could provide a more sustainable route to the core ergoline structure. nih.gov Researchers are exploring the use of engineered microorganisms or isolated enzymes to perform key steps in the synthesis, which can offer high stereoselectivity under mild, aqueous conditions, thereby avoiding many of the harsh reagents and solvents used in traditional total synthesis. nih.gov
Further application of green principles includes:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-renewable solvents. shd-pub.org.rs
Catalysis : Employing catalytic reagents, including biocatalysts, in place of stoichiometric reagents to reduce waste. acs.org
Chemical Derivatization of this compound
The this compound scaffold offers several sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Derivatization can be targeted at the N1-acetyl group, the core lysergamide ring system, or achieved through regioselective functionalization strategies.
Modification of the Acetyl Group
The acetyl group at the N1 position is a prime target for modification. It can be removed or exchanged to generate a library of N1-acyl derivatives.
Deacetylation : The acetyl group can be cleaved under hydrolytic conditions (acidic or basic) to yield the parent dihydrolysergamine. This deprotected intermediate serves as a versatile precursor for further derivatization.
Transacylation/Re-acylation : Following deacetylation, the indole nitrogen can be re-acylated using various acylating agents. This allows for the introduction of a wide range of functional groups. For example, reacting the N1-deprotected compound with propanoic anhydride or butanoyl chloride would yield the corresponding N1-propanoyl and N1-butanoyl derivatives, a strategy demonstrated in the synthesis of LSD analogs. nih.gov This modification allows for fine-tuning the electronic and steric properties of the indole portion of the molecule.
Table 2: Examples of N1-Acyl Group Modifications
| Starting Material | Acylating Agent | Resulting N1-Substituent |
|---|---|---|
| Dihydrolysergamine | Propanoic Anhydride | Propanoyl (-CO-CH₂CH₃) |
| Dihydrolysergamine | Butanoyl Chloride | Butanoyl (-CO-(CH₂)₂CH₃) |
| Dihydrolysergamine | Benzoyl Chloride | Benzoyl (-CO-Ph) |
| Dihydrolysergamine | Cyclopropanecarbonyl Chloride | Cyclopropanecarbonyl |
Alterations to the Lysergamide Ring System
The tetracyclic core of this compound presents multiple positions for structural alteration, primarily at the N6-methyl group, the C8-amide, and various positions on the aromatic ring. caymanchem.com
N6-Position : The methyl group on the piperidine (B6355638) nitrogen (N6) can be removed (demethylation) to form a nor-derivative. This secondary amine can then be re-alkylated with a variety of alkyl halides, leading to derivatives with ethyl, propyl, or allyl groups at the N6 position. acs.org
C8-Amide : The amide at the C8 position is a highly versatile handle for modification. Base hydrolysis can cleave the amide bond to form the corresponding carboxylic acid (acetyldihydrolysergic acid). heffter.org This acid can then be coupled with a wide array of amines using standard peptide coupling reagents (e.g., DCC, HATU) to generate a diverse library of new amides, including pyrrolidide and morpholide derivatives. heffter.org
Aromatic Ring (Ring A/B) : The indole portion of the molecule can undergo electrophilic substitution reactions. For example, halogenation (e.g., bromination) can introduce substituents at the C2 position, a modification known to significantly alter the properties of lysergamides. caymanchem.com
Table 3: Potential Alterations to the Lysergamide Ring System
| Position | Modification | Example Reagents | Resulting Structure |
|---|---|---|---|
| N6 | Dealkylation & Re-alkylation | 1. Von Braun reaction or similar; 2. Ethyl iodide | N6-ethyl-nor-acetyldihydrolysergamine acs.org |
| C8 | Amide Exchange | 1. KOH (hydrolysis); 2. Pyrrolidine, DCC | C8-pyrrolidide derivative heffter.org |
| C2 | Halogenation | N-Bromosuccinimide (NBS) | 2-Bromo-acetyldihydrolysergamine caymanchem.com |
Regioselective Functionalization Strategies
Achieving selective modification at a single position on a complex molecule is a central challenge in synthetic chemistry. For this compound, several strategies enable regioselective functionalization.
Inherent Reactivity : The intrinsic chemical properties of the functional groups often dictate the site of reaction. The N1-position of the indole is the most acidic N-H proton and is readily deprotonated and acylated without affecting the N6-amine. nih.gov Conversely, the N6-nitrogen is more basic and nucleophilic than the amide nitrogen, allowing for selective alkylation under appropriate conditions.
Directing Groups : For functionalizing the aromatic A-ring, directing groups can be used to control the position of electrophilic substitution. memphis.edu While the existing indole nitrogen directs substitution to certain positions, installing a temporary directing group could open pathways to otherwise inaccessible isomers.
Protecting Groups : When multiple reactive sites could interfere with a desired transformation, a protecting group strategy is employed. For example, to modify the C8-amide without affecting the N6-amine, one could temporarily protect the N6-position.
The strategic application of these principles allows chemists to selectively manipulate the this compound structure, providing a powerful tool for developing new chemical entities with tailored properties.
Pharmacological Research of Acetyldihydrolysergamine: Mechanisms at the Molecular and Cellular Level
Receptor Binding and Ligand-Target Interactions
Comprehensive searches of scientific literature and pharmacological databases have yielded no specific data regarding the receptor binding profile of Acetyldihydrolysergamine. The following subsections detail the lack of research findings for its affinity and interaction with key neurotransmitter receptor systems.
Serotonergic Receptor Subtype Affinities and Binding Kinetics (e.g., 5-HT2A, 5-HT1A, 5-HT2B)
There is currently no published scientific research available that has characterized the binding affinities or kinetics of this compound at any serotonergic receptor subtypes. The serotonin (B10506) receptor family, which includes subtypes like 5-HT2A, 5-HT1A, and 5-HT2B, are common targets for ergoline (B1233604) compounds. vulcanchem.com However, specific data, such as Kᵢ (inhibition constant) or Kₐ (dissociation constant) values, for this compound have not been determined or reported in the available literature.
Dopaminergic Receptor Interaction Profiles (e.g., D1, D2)
No research data currently exists detailing the interaction profile of this compound with dopaminergic receptors, such as the D1 and D2 subtypes. Dopamine (B1211576) receptors are crucial for various neurological functions, and while other ergot alkaloids are known to interact with them, the specific affinity of this compound for these receptors remains uninvestigated.
Adrenergic Receptor Engagement (e.g., α1, α2, β)
There is a lack of formal scientific studies detailing the engagement of this compound with adrenergic receptor subtypes (α1, α2, β). While some non-peer-reviewed sources suggest potential interaction with α1-adrenergic receptors, these claims are not substantiated by published research, and no binding affinity data is available.
Other Neurotransmitter Receptor and Transporter Interactions (e.g., sigma receptors, DAT, NET, SERT)
Scientific investigation into the potential interactions of this compound with other neurotransmitter systems, including sigma receptors and the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters, has not been conducted. Consequently, there is no data on its binding affinity or functional activity at these targets.
Interactive Data Table: Receptor Binding Affinities (Kᵢ) of this compound
| Receptor Subtype | Binding Affinity (Kᵢ) in nM |
|---|---|
| Serotonergic Receptors | |
| 5-HT1A | No data available |
| 5-HT2A | No data available |
| 5-HT2B | No data available |
| Dopaminergic Receptors | |
| D1 | No data available |
| D2 | No data available |
| Adrenergic Receptors | |
| α1 | No data available |
| α2 | No data available |
| β | No data available |
| Other Receptors/Transporters | |
| Sigma-1 | No data available |
| DAT | No data available |
| NET | No data available |
Enzymatic Activity Modulation and Inhibition Studies
Similar to the receptor binding profile, there is a significant gap in the scientific literature regarding the effects of this compound on enzymatic activity.
Monoamine Oxidase (MAO) Inhibition Research
There are no published studies investigating the potential for this compound to inhibit either isoform of monoamine oxidase, MAO-A or MAO-B. These enzymes are critical for the metabolism of monoamine neurotransmitters, and their inhibition can have significant physiological effects. However, the interaction of this compound with MAO remains uncharacterized.
Interactive Data Table: Enzymatic Inhibition (IC₅₀) of this compound
| Enzyme | Inhibition Potency (IC₅₀) in µM |
|---|---|
| Monoamine Oxidase A (MAO-A) | No data available |
Cytochrome P450 Enzyme Interaction Studies (In Vitro Models)
The metabolism of lysergamides is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro models using human liver microsomes (HLMs) and recombinant CYP enzymes have been instrumental in elucidating these pathways for various lysergamide (B1675752) analogues. criver.com While no specific metabolism data for this compound is available, the metabolic fate of structurally related compounds provides a strong predictive framework.
Two key structural features of this compound are central to its predicted metabolism: the N1-acetyl group and the saturated 9,10-double bond of the D-ring.
N1-Deacetylation: The N1-acetyl group is susceptible to hydrolysis. Studies on other N1-acylated lysergamides, such as 1-acetyl-LSD (ALD-52) and 1-propionyl-LSD (1P-LSD), demonstrate that these compounds can act as prodrugs, being rapidly hydrolyzed in vivo to form the parent compound (e.g., LSD). researchgate.netcore.ac.uk This N1-deacylation is a critical metabolic step that would convert this compound to Dihydrolysergamide (B32284). nih.govresearchgate.net
Core Ergoline Metabolism: The core ergoline structure undergoes several metabolic reactions catalyzed by a range of CYP enzymes. researchgate.net Studies on LSD and its N6-allyl analogue AL-LAD show that CYP3A4, CYP2D6, CYP1A2, and CYP2E1 are significantly involved. nih.govresearchgate.net Common metabolic pathways include hydroxylation at various positions on the aromatic ring and N-dealkylation at the N6 position. nih.govnih.gov For Dihydroergotamine (B1670595), a related 9,10-dihydroergoline, CYP3A4 has also been identified as a key metabolizing enzyme. nih.gov
Furthermore, some ergot alkaloids have been shown to inhibit CYP enzyme activity. nih.gov For instance, ergotamine and dihydroergotamine inhibit CYP3A4 activity in vitro. nih.gov This suggests a potential for drug-drug interactions if this compound or its metabolites were to inhibit CYP enzymes responsible for the clearance of other co-administered drugs. nih.gov
The table below summarizes the known involvement of CYP450 enzymes in the metabolism of related lysergamides, providing a basis for predicting the metabolism of this compound.
| Lysergamide Analogue | Metabolic Reaction | Involved CYP450 Enzymes (In Vitro) |
| LSD | N-dealkylation (to nor-LSD) | CYP2D6, CYP2E1, CYP3A4 |
| LSD | Hydroxylation (to O-H-LSD) | CYP1A2, CYP2C9, CYP2E1, CYP3A4 |
| AL-LAD | N-dealkylation & N-deethylation | CYP3A4 |
| AL-LAD | Hydroxylation | CYP1A2, CYP3A4 |
| ETH-LAD | N-dealkylation & N-deethylation | CYP3A4 |
| ETH-LAD | Hydroxylation | CYP2D6, CYP3A4 |
| Dihydroergotamine | General Metabolism | CYP3A4 |
This table is generated based on data from in vitro studies of related lysergamide compounds. nih.govresearchgate.netnih.gov
Cellular Signaling Pathway Elucidation (In Vitro Models)
The pharmacological actions of lysergamides are predominantly mediated through their interaction with G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) and, to a lesser extent, dopamine and adrenergic receptors. wikipedia.org The specific signaling cascade initiated by a lysergamide depends on the receptor subtype it binds to and the conformational change it induces in that receptor. cecam.org
Lysergamides are well-established agonists at various serotonin receptors. nih.gov The primary target for the psychoactive effects of compounds like LSD is the 5-HT2A receptor. nih.gov Activation of the 5-HT2A receptor, which is coupled to the Gq/11 family of G-proteins, initiates the phosphoinositide (PI) signaling pathway. maps.org This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). maps.org IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. cecam.org This increase in intracellular Ca2+ activates a host of downstream cellular responses.
While direct data on this compound is absent, studies on the closely related 9,10-Dihydro-LSD show it acts as a partial agonist at the 5-HT2A receptor, capable of stimulating calcium release, albeit with a much higher concentration required (EC50 of 3,840 nM) compared to LSD. wikipedia.org This confirms that the dihydro-ergoline scaffold is capable of activating the Gq/IP3 pathway.
Lysergamides also display high affinity for 5-HT1A receptors. maps.org These receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.org This dual activity at different receptor subtypes with opposing downstream effects (decreasing cAMP vs. increasing IP3/Ca2+) contributes to the complex pharmacological profile of this compound class.
Continuous or intense activation of GPCRs by an agonist typically leads to receptor desensitization, a process in which the cell's response to the stimulus diminishes over time. solvobiotech.com A key mechanism in this process is ligand-induced receptor internalization (endocytosis). ljmu.ac.uk Upon agonist binding and activation, the GPCR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of arrestin proteins to the receptor. solvobiotech.com
The receptor-arrestin complex is then targeted for internalization into intracellular vesicles, often via clathrin-mediated endocytosis. scispace.com This removes the receptor from the cell surface, preventing further interaction with the ligand and attenuating the signal. Once internalized, the receptor can either be dephosphorylated and recycled back to the plasma membrane for resensitization or targeted for degradation in lysosomes. ljmu.ac.uk Studies on the 5-HT2A receptor have demonstrated that agonist-induced internalization is a critical regulatory mechanism. nih.govmdpi.com While specific trafficking studies for this compound have not been published, as a 5-HT receptor agonist, it is expected to induce the internalization and subsequent intracellular trafficking of its target receptors.
The classical view of GPCR signaling focused on G-protein activation. However, it is now understood that GPCRs can also signal through β-arrestin-dependent pathways, which are distinct from G-protein signaling. scienceopen.com The concept of "biased agonism" describes how some ligands can preferentially activate one pathway over the other (e.g., G-protein-biased vs. β-arrestin-biased). mdpi.com
Studies comparing different lysergamides have shown that structural modifications can fine-tune this bias. acs.org For instance, comparing LSD to its analogue lisuride (B125695) at the 5-HT2A receptor shows that LSD has high efficacy for recruiting both miniGαq and β-arrestin 2, whereas lisuride is a weak partial agonist for both pathways. acs.org The specific bias profile of this compound is unknown but would be a critical factor in defining its cellular effects.
| Ligand | Target Receptor | G-Protein Signaling (miniGαq) | β-Arrestin 2 Recruitment | Functional Outcome |
| LSD | 5-HT2A | Potent Agonist | Potent Agonist (Biased) | Psychedelic |
| Lisuride | 5-HT2A | Weak Partial Agonist | Weak Partial Agonist | Non-Psychedelic |
| 2-Bromo-LSD | 5-HT2A | Partial Antagonist | Recruits β-arrestin | Non-Psychedelic |
| 9,10-Dihydro-LSD | 5-HT2A | Weak Partial Agonist | Not Reported | Non-Psychedelic |
This table summarizes functional selectivity data for various lysergamides at the 5-HT2A receptor, based on in vitro recruitment assays. nih.govwikipedia.orgnih.govacs.org
Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for this compound and Analogues
Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity, providing insights for designing new compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models take this further by developing mathematical equations to predict the activity of novel analogues. researchgate.netnih.gov The pharmacology of this compound can be inferred from the well-established SAR of the lysergamide class, particularly concerning modifications at the N1 and D-ring positions.
The two defining structural modifications of this compound relative to a parent compound like LSD are:
Saturation of the 9,10-double bond: This hydrogenation converts the ergoline core to a dihydroergoline. This single modification is known to dramatically reduce or abolish the 5-HT2A-mediated psychedelic effects characteristic of LSD. wikipedia.org While central effects are reduced, activity at other receptors, such as α-adrenergic receptors, may be retained or even enhanced. wikipedia.orgresearchgate.net
Acetylation at the N1 position: The addition of an acetyl group to the indole (B1671886) nitrogen generally leads to a significant decrease in direct binding affinity and functional efficacy at 5-HT2A receptors. researchgate.netljmu.ac.uk These N1-acylated compounds are often found to be prodrugs, requiring in vivo hydrolysis to the corresponding N1-unsubstituted lysergamide to exert their primary effects. core.ac.ukresearchgate.net The rate and extent of this conversion can be influenced by the size of the acyl chain. core.ac.uk
Combining these two SAR principles suggests that this compound would be expected to be a non-psychedelic compound with low direct affinity for the 5-HT2A receptor. Its biological activity would likely depend on its potential to be metabolized via N1-deacetylation to Dihydrolysergamide, which itself is a weak 5-HT2A partial agonist. wikipedia.org
QSAR studies on ergoline derivatives have been performed to create predictive models for receptor affinity. researchgate.netnih.gov These models use computational descriptors (e.g., electronic, steric, and hydrophobic properties) to correlate chemical structure with biological activity. researchgate.net While no specific QSAR model for this compound exists, such models for 5-HT2A ligands confirm the importance of the electrostatic potential around the indole ring and the conformation of the amide group for potent receptor interaction. nih.gov
Based on extensive SAR studies of lysergamides, the key pharmacophoric and auxophoric elements can be defined. nih.govnih.gov
Pharmacophore: The essential pharmacophore for this class is the tetracyclic ergoline ring system. wikipedia.org This rigid structure correctly orients the key interacting groups within the receptor binding pocket. Specifically, the protonated N6 nitrogen and the indole moiety (mimicking a tryptamine) are critical for anchoring the ligand in the 5-HT receptor. nih.gov
Auxophores: These are the parts of the molecule that are not essential for binding but modulate the compound's affinity, efficacy, selectivity, and pharmacokinetic properties.
C8-Amide Substituent: The nature of the amide group at the C8 position is a primary auxophore. The diethylamide group of LSD is optimal for high 5-HT2A potency, and even small changes here can drastically alter activity. nih.gov
N1-Substituent: The acetyl group in this compound is an auxophore that significantly reduces intrinsic receptor affinity and imparts prodrug characteristics. researchgate.netcore.ac.uk
D-Ring Saturation: The hydrogenation of the 9,10-double bond is a critical auxophoric modification that ablates psychedelic potential. wikipedia.org
Therefore, the pharmacology of this compound is defined by the ergoline pharmacophore, with its activity profoundly modulated by the auxophoric influences of the N1-acetyl group and the saturated D-ring.
Impact of Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its biological activity. In the context of lysergamides, including dihydrolysergamides like this compound, the specific spatial orientation of substituents can profoundly influence how the molecule interacts with its biological targets, such as receptors and enzymes. This interaction, in turn, dictates the molecule's pharmacological profile.
Chirality, a key aspect of stereochemistry where a molecule is non-superimposable on its mirror image, is a prominent feature of lysergamides. The ergot alkaloid core structure contains multiple chiral centers, leading to the possibility of numerous stereoisomers. The biological activity of these isomers can vary significantly. For instance, in many classes of neurologically active compounds, only one enantiomer (one of the pair of mirror-image isomers) exhibits the desired pharmacological effect, while the other may be inactive or even produce undesirable side effects.
While specific research on the stereoisomers of this compound is not extensively documented in publicly available literature, general principles derived from related lysergamides can be extrapolated. The natural configuration of lysergic acid derivatives is essential for their characteristic activity at serotonin and dopamine receptors. Any alteration in the stereochemistry at the chiral centers within the ergoline ring system typically leads to a dramatic decrease in affinity and efficacy at these receptors. Therefore, it is highly probable that the specific stereoconfiguration of this compound is a crucial factor for its biological activity.
Influence of Substituent Effects on Receptor Binding and Functional Activity
The chemical groups, or substituents, attached to the core structure of a molecule play a pivotal role in modulating its pharmacological properties. In the lysergamide family, modifications to the amide group at the C8 position and substitutions on the indole nitrogen (N1) or the ergoline nitrogen (N6) can significantly alter receptor binding affinity and functional activity.
For dihydrolysergamides, saturation of the D-ring double bond already differentiates their pharmacology from their unsaturated counterparts like LSD, generally leading to reduced central nervous system effects. The nature of the acyl group attached to the dihydrolysergic acid amide core, such as the acetyl group in this compound, further refines these properties. The size, shape, and electronic characteristics of this substituent can influence how the molecule fits into the binding pocket of a receptor and how it activates or blocks the receptor's signaling cascade.
While specific quantitative structure-activity relationship (QSAR) studies for this compound are scarce, research on other lysergamides demonstrates that even minor changes in the amide substituent can lead to significant shifts in receptor selectivity and potency. For example, increasing the bulk of the N,N-dialkyl substituents on the amide can decrease affinity for certain serotonin receptor subtypes. The acetyl group in this compound, being a relatively small and polar substituent, would be expected to confer a distinct pharmacological profile compared to dihydrolysergamides with larger or more lipophilic amide substituents.
Development of Predictive Models for Lysergamide Derivatives
In modern drug discovery, computational methods are increasingly employed to develop predictive models for the pharmacological properties of new chemical entities. These models, often based on techniques like quantitative structure-activity relationships (QSAR) and molecular docking, aim to forecast the biological activity of compounds before they are synthesized and tested in the laboratory.
For lysergamide derivatives, these predictive models are valuable tools for understanding the complex interplay between chemical structure and pharmacological function. By analyzing a dataset of known lysergamides with their corresponding receptor binding affinities and functional activities, researchers can build models that identify the key structural features responsible for a particular biological effect. These features can include molecular shape, electronic properties, and the potential for hydrogen bonding and other intermolecular interactions.
Molecular docking simulations, for example, can predict how a lysergamide derivative like this compound might bind to the three-dimensional structure of a target receptor, such as a serotonin or dopamine receptor. These simulations can provide insights into the specific amino acid residues within the receptor that interact with the ligand and can help to explain why certain structural modifications enhance or diminish binding affinity.
While specific predictive models for this compound have not been detailed in the available literature, the general methodologies developed for the broader class of lysergamides are applicable. These models are instrumental in guiding the design of new derivatives with potentially improved therapeutic properties, such as enhanced receptor selectivity or a more favorable side-effect profile.
Comparative Pharmacological Profiling of this compound with Related Lysergamides
To understand the unique pharmacological profile of this compound, it is instructive to compare it with related lysergamides, particularly its unsaturated analog, N-acetyl-lysergic acid diethylamide (ALD-52), and the well-characterized dihydrolysergamide, 9,10-dihydro-LSD (DH-LSD). Saturation of the D-ring double bond is known to generally reduce psychedelic potential while retaining or sometimes enhancing affinity for other receptors.
| Compound | 5-HT2A | 5-HT2C | 5-HT1A |
|---|---|---|---|
| 9,10-Dihydro-LSD | 2.9 | Data not available | Significantly lower than LSD |
| LSD | 1.08 | Data not available | Data not available |
As indicated in Table 1, 9,10-dihydro-LSD has a slightly lower affinity for the 5-HT2A receptor compared to LSD. wikipedia.org Its affinity for the 5-HT1A receptor is reported to be substantially lower than that of LSD. wikipedia.org This shift in receptor affinities contributes to the altered pharmacological effects observed with dihydrolysergamides.
In terms of functional activity, 9,10-dihydro-LSD acts as a partial agonist at the 5-HT2A receptor, similar to LSD, but with lower potency. wikipedia.org
| Compound | EC50 (nM) | Intrinsic Activity (Emax) |
|---|---|---|
| 9,10-Dihydro-LSD | 3840 | 58% |
| LSD | 595 | 55% |
The data in Table 2 illustrates that while 9,10-dihydro-LSD can activate the 5-HT2A receptor, it requires a much higher concentration to do so compared to LSD. wikipedia.org The intrinsic activity, or the maximum effect the compound can produce, is comparable to that of LSD. wikipedia.org It is plausible that this compound would exhibit a pharmacological profile in a similar vein, characterized by a modified receptor affinity and functional potency at serotonergic receptors compared to its unsaturated counterpart. Furthermore, various 9,10-dihydrolysergamides are recognized as potent α-adrenergic antagonists, a property that is significantly less pronounced in their unsaturated analogs. wikipedia.org
Analytical Research Methodologies for Acetyldihydrolysergamine
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating and quantifying Acetyldihydrolysergamine from complex matrices and for assessing its purity. The selection of a specific technique is contingent on the analytical objective, whether it be routine quantification, preparative isolation, or the critical separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of ergot alkaloids and their derivatives due to its high resolution and sensitivity. mdpi.comresearchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. This involves a C18 or phenyl-hexyl stationary phase, which provides effective separation based on the compound's hydrophobicity.
Method development focuses on optimizing the mobile phase composition, typically a gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724). nih.govekb.eg Gradient elution is preferred as it allows for the effective separation of the main analyte from potential impurities and degradation products with varying polarities. Detection is commonly achieved using fluorescence detection (FLD) due to the native fluorescence of the indole (B1671886) moiety in the ergoline (B1233604) structure, or more definitively, by coupling the HPLC to a mass spectrometer (LC-MS). mdpi.comnih.govfood.gov.uk
Validation of the developed HPLC method is performed to ensure its reliability, accuracy, and precision. Key validation parameters include linearity, range, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and selectivity. nih.govfood.gov.uk
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | Fluorescence (Excitation: 310 nm, Emission: 415 nm) or MS/MS |
Gas Chromatography (GC) is generally less suited for the direct analysis of complex, low-volatility, and thermally labile molecules like many ergot alkaloids. researchgate.net However, for less complex lysergamides, GC coupled with mass spectrometry (GC-MS) can be a powerful tool, particularly after a derivatization step. nih.gov
Direct analysis of this compound by GC would likely lead to poor peak shape and thermal decomposition in the hot injector. researchgate.net To overcome these limitations, a derivatization strategy is employed. The most common approach is silylation, which involves reacting the analyte with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). ljmu.ac.uk This process replaces active hydrogen atoms (e.g., on the indole nitrogen) with a trimethylsilyl (B98337) (TMS) group, thereby increasing the molecule's volatility and thermal stability, making it amenable to GC analysis. researchgate.net The development of a GC method would involve optimizing the temperature program of the column oven to ensure adequate separation from any side-products of the derivatization reaction or other impurities. wiley.com
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 75 °C for 30 minutes |
| GC Column | DB-1 or DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 280 °C (Splitless mode) |
| Oven Program | Initial 150 °C, ramp at 15 °C/min to 300 °C, hold for 10 min |
| Detector | Mass Spectrometer (EI, 70 eV) |
Ergoline derivatives are chiral molecules, possessing multiple stereocenters. nih.gov The biological activity of such compounds is often highly dependent on their stereochemistry. Therefore, assessing the enantiomeric purity of this compound is critical. Chiral chromatography is the definitive method for separating enantiomers. wvu.edu
This can be achieved using either HPLC or Capillary Electrophoresis (CE) with a chiral selector. tue.nlnih.gov In HPLC, a chiral stationary phase (CSP) is used. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. For ergot alkaloids, polysaccharide-based or cyclodextrin-based CSPs are often effective. The development of a chiral separation method involves screening various CSPs and optimizing the mobile phase (often a mixture of alkanes and alcohols like hexane/isopropanol) to achieve baseline resolution of the enantiomers.
Spectroscopic Identification and Structural Elucidation
While chromatography separates components of a mixture, spectroscopy provides the detailed structural information needed to unequivocally identify a compound.
Mass spectrometry is an indispensable tool for the analysis of lysergamides, providing information on molecular weight and structure. nih.gov When coupled with liquid chromatography (LC-MS/MS), it offers both separation and highly specific detection. mdpi.comacs.org Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.
The full-scan mass spectrum will confirm the molecular weight of this compound by identifying its protonated molecule [M+H]⁺. Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. For ergoline derivatives, common fragmentation pathways involve the cleavage of the lysergic acid core, producing characteristic product ions that can be used for identification and confirmation. mdpi.comoregonstate.edu For instance, transitions to product ions at m/z 223 and 208 are frequently monitored for quantification and qualification purposes in related compounds. mdpi.comwiley.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. nih.govnih.gov A full suite of NMR experiments, including ¹H, ¹³C, and various 2D experiments (such as COSY, HSQC, and HMBC), is required to completely assign all proton and carbon signals in the this compound molecule. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used for the structural elucidation and characterization of chemical compounds, including complex ergoline derivatives like this compound. While mass spectrometry and nuclear magnetic resonance spectroscopy often provide more detailed structural information, IR and UV-Vis spectroscopy offer rapid, non-destructive, and valuable insights into the compound's functional groups and electronic properties.
Infrared (IR) Spectroscopy is employed to identify the functional groups present within a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, causing molecular vibrations such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be expected to exhibit specific absorption bands corresponding to its key structural features. The analysis of a related lysergamide (B1675752), LSM-775, has been performed using GC solid-state infrared analysis, demonstrating the utility of this technique for the compound class. ljmu.ac.uk
Key expected vibrational frequencies for this compound would include:
Amide C=O Stretch: A strong absorption band typically appears in the region of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.
C-N Stretch: Vibrations for the various C-N bonds in the ergoline ring and the diethylamide group would appear in the 1000-1350 cm⁻¹ range.
Aromatic C=C Stretch: The indole moiety's aromatic rings would produce several bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The ethyl groups and the saturated portions of the ergoline skeleton would show C-H stretching bands just below 3000 cm⁻¹.
N-H Stretch (Indole): A characteristic band for the N-H stretch of the indole ring is expected around 3400-3500 cm⁻¹.
The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Indole N-H | 3400-3500 | Stretch |
| Aromatic C-H | >3000 | Stretch |
| Aliphatic C-H | <3000 | Stretch |
| Amide C=O | 1630-1680 | Stretch |
| Aromatic C=C | 1450-1600 | Stretch |
| C-N | 1000-1350 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly sensitive to conjugated systems, such as the indole portion of the this compound structure. When UV or visible light is passed through a solution of the compound, it absorbs light at specific wavelengths corresponding to the energy required to promote electrons to higher energy orbitals. Many active pharmaceutical ingredients (APIs) exhibit significant absorption in the UV spectrum, typically between 230–380 nm. nih.gov
The UV spectrum of this compound is expected to be dominated by the chromophore of the dihydrolysergic acid backbone. The indole ring system is the primary contributor to its UV absorption profile. Typically, indole and its derivatives show two main absorption bands: a strong band around 220 nm and another, more complex band with fine structure between 270 and 290 nm. The specific position of the maximum absorbance (λmax) and the molar absorptivity are characteristic properties that can be used for identification and quantification. UV-Vis spectroscopy is a valuable tool in pharmaceutical analysis for both qualitative identification and quantitative determination of drug content in various formulations. researchgate.net
Research Sample Preparation and Extraction Techniques
The accurate analysis of this compound in research samples necessitates robust and efficient sample preparation and extraction protocols. The primary goal is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends heavily on the nature of the sample matrix, which can range from simple solutions to complex biological or forensic materials. nih.gov
Commonly employed extraction techniques for ergoline alkaloids and related compounds include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For lysergamides, the pH of the aqueous phase is often adjusted to ensure the analyte is in its neutral, more organic-soluble form. For example, a sample can be made basic with sodium bicarbonate before extraction with a solvent like chloroform. unodc.org
Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique that offers better selectivity and higher recovery than LLE. mdpi.com The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. Various sorbent chemistries can be used, including reversed-phase (e.g., C18), normal-phase, and ion-exchange phases, allowing for tailored extraction protocols. mdpi.com Automated SPE systems have been successfully used for the extraction of lysergamides from biological fluids, demonstrating high recovery rates (>95%). nih.govdntb.gov.ua
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for many other analytes, including ergot alkaloids. mdpi.comoregonstate.edu The method typically involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by the addition of salts to induce phase separation and remove water. A subsequent cleanup step using dispersive SPE (d-SPE) with sorbents like C18 is often performed to remove remaining interferences. mdpi.comnih.gov
Matrix Effects in Research Samples
In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects are a significant challenge. chromatographyonline.com They are defined as the alteration (suppression or enhancement) of the analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. chromatographyonline.comresearchgate.net These effects can compromise the accuracy and precision of quantitative methods.
In forensic and clinical samples, the matrix can be incredibly complex, containing lipids, proteins, salts, and other endogenous or exogenous compounds. nih.gov During the electrospray ionization (ESI) process, these co-eluting matrix components can compete with the analyte for access to the droplet surface or for the available charge, leading to ion suppression. chromatographyonline.com Conversely, in some cases, matrix components can improve the desolvation process, resulting in ion enhancement. The extent of matrix effects can vary significantly between different sources of the same matrix (e.g., blood from different individuals), making it a critical parameter to evaluate during method validation. researchgate.net
Strategies to mitigate matrix effects include:
Effective Sample Cleanup: Utilizing selective extraction techniques like SPE or d-SPE to remove as many interfering components as possible.
Chromatographic Separation: Optimizing the HPLC method to separate the analyte from the bulk of the matrix components.
Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects. A deuterated or ¹³C-labeled version of the analyte is added to the sample at the beginning of the preparation process. It behaves almost identically to the analyte during extraction, chromatography, and ionization, so any signal suppression or enhancement affects both equally, allowing for an accurate ratio-based quantification. chromatographyonline.com
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the unknown samples.
Extraction Efficiency Optimization
Maximizing the recovery of this compound from a sample is paramount for achieving low detection limits and high analytical accuracy. The optimization of extraction efficiency is a multi-parameter process. Studies on related ergot alkaloids provide a framework for the factors that must be considered.
Solvent Selection and pH: The choice of extraction solvent and its pH are critical. For ergot alkaloids, various solvent systems have been investigated, including mixtures of acetonitrile, methanol, ethyl acetate, and aqueous buffers. nih.govresearchgate.net The pH must be controlled because lysergamides are basic compounds; extraction under alkaline conditions (e.g., using ammonium hydroxide) is common to ensure the analyte is in its neutral form, which is more soluble in organic solvents. nih.gov However, acidic conditions have also been used effectively. nih.gov A comparison of acidic, alkaline, and neutral extraction conditions for ergot alkaloids showed that the optimal condition can be matrix-dependent. nih.gov
QuEChERS Method Optimization: For QuEChERS-based methods, optimization involves selecting the appropriate extraction solvent, salting-out agents (e.g., MgSO₄, NaCl), and d-SPE cleanup sorbents. A method developed for ergovaline (B115165) in tall fescue optimized the extraction solvent, finding a mixture of ammonium carbonate and acetonitrile to be highly effective, yielding recoveries over 90%. oregonstate.edu
The following table presents data from a study on the extraction of ergot alkaloids from rye flour, illustrating the optimization of the cleanup sorbent.
| Cleanup Sorbent | Mean Recovery (%) | Relative Standard Deviation (%) |
| Basic Aluminum Oxide | 85 | 5 |
| Acidic Aluminum Oxide | 72 | 7 |
| Neutral Aluminum Oxide | 78 | 6 |
| MycoSep® 150 Ergot | 65 | 9 |
Data adapted from studies on ergot alkaloid extraction optimization. researchgate.net
Quantitative Determination and Impurity Profiling
Accurate quantification of this compound and characterization of its impurity profile are essential for research and forensic applications. This requires the development and validation of sensitive and selective analytical methods, most commonly based on chromatography coupled with mass spectrometry.
Validation of Analytical Methods for Accuracy and Precision
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantitative methods, key validation parameters include accuracy, precision, linearity, selectivity, limit of detection (LOD), and limit of quantification (LOQ). kingston.ac.uk These parameters are typically assessed according to guidelines from organizations like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) or the International Council for Harmonisation (ICH).
Accuracy: Refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples spiked with a known concentration of the analyte and is expressed as the percentage of the nominal concentration. Validated methods for related compounds often demonstrate accuracy within ±15% of the target concentration. nih.gov
Precision: Describes the degree of agreement among a series of measurements. It is evaluated at different levels: repeatability (intra-assay precision, within the same day) and intermediate precision (inter-assay precision, on different days). Precision is expressed as the relative standard deviation (RSD), which should ideally be less than 15%. nih.gov
Linearity and Range: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations over which the method is shown to be accurate, precise, and linear.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For potent lysergamides like LSD, validated methods can achieve LOQs as low as 0.05 ng/mL in biological fluids. nih.gov
The table below shows typical validation results for the analysis of synthetic cannabinoids in oral fluid, which are analogous to what would be expected for a validated this compound method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | >0.99 | 0.995 |
| Accuracy (% of Target) | 85-115% | 90.5–112.5% |
| Precision (% RSD) | <15% | 3.0–14.7% |
| LOQ | - | 2.5 ng/mL |
| LOD | - | 1.0 ng/mL |
Data adapted from a validated method for synthetic cannabinoids. nih.gov
Detection and Quantification of Synthetic Byproducts and Impurities
The synthesis of complex molecules like this compound can result in the formation of various byproducts and impurities. These can arise from incomplete reactions, side reactions, or the degradation of the target compound. nih.gov Identifying and quantifying these impurities is crucial for understanding the synthesis route and for assessing the purity of a research sample.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-QTOF-MS), is a powerful tool for impurity profiling. researchgate.netnih.gov It provides accurate mass measurements that allow for the determination of elemental compositions for both the parent drug and any unknown impurities. Tandem mass spectrometry (MS/MS) experiments can then be used to fragment the impurity ions, providing structural clues for their identification.
A study on the lysergamide 1cP-AL-LAD successfully used LC-QTOF-MS to detect and tentatively identify 17 impurities in a single sample. researchgate.netnih.gov These included:
Precursors and Intermediates: Unreacted starting materials or intermediates from the synthetic pathway.
Positional Isomers and Stereoisomers: Compounds with the same molecular formula but different structural arrangements, such as iso-acetyldihydrolysergamine.
Oxidation Products: Impurities formed by the oxidation of the ergoline ring system. nih.govljmu.ac.uk
Byproducts from Side Reactions: For example, if the synthesis involves an acylation step, impurities related to acylation at different positions on the molecule could be formed. The detection of 1-acetyl-AL-LAD as an impurity in a sample of 1cP-AL-LAD highlights this possibility. nih.govljmu.ac.uk
The quantification of these impurities is often performed using relative peak areas from the primary analytical method (e.g., HPLC-UV or LC-MS), assuming a similar response factor to the main compound, unless a reference standard for the impurity is available.
Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational studies focused solely on the chemical compound “this compound.” As a result, it is not possible to generate an article that adheres to the requested detailed outline and provides specific research findings, data tables, and in-depth analysis for the following sections:
Theoretical and Computational Studies of Acetyldihydrolysergamine
Pharmacophore and QSAR Model Development
While extensive research exists on related lysergamides, such as lysergic acid diethylamide (LSD), and various computational techniques have been applied to understand their interactions with receptors, this body of work does not specifically address Acetyldihydrolysergamine. Therefore, any attempt to create the requested article would involve speculation and extrapolation from other compounds, which would not meet the required standards of scientific accuracy and specificity for the subject .
Lack of Publicly Available Research on the Computational and Theoretical Studies of this compound
Following a comprehensive review of scientific literature and databases, it has been determined that there is a notable absence of publicly available research specifically focused on the theoretical and computational studies of the chemical compound this compound. As a result, the generation of a detailed scientific article adhering to the requested outline is not feasible at this time.
The specified article structure required in-depth analysis of "this compound" in the following areas:
Cheminformatics and Data Mining in Lysergamide (B1675752) Research
Extensive searches for scholarly articles, computational chemistry databases, and cheminformatics resources yielded no specific studies or datasets for this compound. The available research on related lysergamides, such as lysergic acid diethylamide (LSD) and its analogues, provides a general framework for how such studies might be conducted; however, this information does not directly address this compound.
For instance, while molecular modeling and computational methods have been applied to understand the structure-activity relationships and receptor interactions of various lysergamides, these investigations have not been extended to this compound in any published form. Methodologies like de novo drug design and virtual screening are established computational techniques in drug discovery but have not been specifically applied to this compound in the available literature. Similarly, cheminformatics and data mining approaches are broadly used in chemical research, yet no specific applications to this compound research have been documented.
Without primary or secondary research sources detailing computational analyses of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and source-based reporting.
Therefore, until research on the computational and theoretical aspects of this compound is conducted and published, a scientifically rigorous article on this specific topic cannot be produced.
Metabolic Pathways Research of Acetyldihydrolysergamine in Vitro and Non Clinical Models
Identification of Metabolic Enzymes (e.g., Cytochrome P450s, Esterases)
The metabolism of xenobiotics like acetyldihydrolysergamine is primarily carried out by a superfamily of enzymes known as Cytochrome P450s (CYPs), as well as other enzymes such as esterases. nih.govnih.gov
Cytochrome P450 (CYP) Isoforms: In vitro studies with human liver microsomes are instrumental in identifying the specific CYP isoforms involved in drug metabolism. nih.gov For many compounds, CYP3A4 is a major metabolizing enzyme, with CYP2D6 also playing a significant role in the metabolism of various substances. nih.govnih.gov In the context of lysergamides, it is anticipated that CYP enzymes would be responsible for oxidative metabolic reactions. Research on analogous compounds suggests that multiple CYP isoforms may contribute to the biotransformation of complex molecules. nih.gov The primary CYP enzymes are located in the liver and are responsible for the Phase I metabolism of a vast array of compounds. mdpi.com
Esterases: Given the acetyl group present in this compound, esterases are likely to play a role in its metabolism through hydrolysis. Esterases are enzymes that cleave esters into an acid and an alcohol. Butyrylcholinesterase (BChE), found in human plasma, is one such enzyme known to hydrolyze certain drugs. nih.gov The involvement of esterases would lead to the deacetylation of the parent compound.
Characterization of Major and Minor Metabolites (In Vitro)
In vitro metabolism studies, typically using pooled human liver microsomes (pHLM), are essential for identifying the metabolites of a parent compound. uni-freiburg.de While specific data for this compound is not available, studies on structurally similar lysergamides, such as 1P-AL-LAD, provide insights into the likely metabolic products. uni-freiburg.de For 1P-AL-LAD, in vitro metabolism resulted in the detection of fourteen metabolites. uni-freiburg.de The most abundant metabolite was formed through N1-deacylation, suggesting that a similar deacetylation process could be a major pathway for this compound. uni-freiburg.de
Table 1: Potential Metabolites of this compound Based on Analogous Compounds
| Metabolite Type | Description | Potential Pathway |
|---|---|---|
| Major Metabolite | Dihydrolysergamine | Deacetylation |
| Minor Metabolites | Hydroxylated derivatives | Hydroxylation of the lysergamide (B1675752) core or side chains |
| N-dealkylated derivatives | N-dealkylation at the N6 position |
This table is illustrative and based on the metabolic pathways of analogous lysergamides.
Elucidation of Metabolic Transformation Pathways (e.g., Hydroxylation, N-Dealkylation, Acetylation)
The biotransformation of this compound is expected to proceed through several key metabolic pathways, consistent with other complex amine-containing compounds. nih.govnih.gov
Hydroxylation: This is a common Phase I metabolic reaction catalyzed by CYP enzymes. nih.gov For lysergamides, hydroxylation can occur on the aromatic ring system or on alkyl side chains. uni-freiburg.de This process introduces a hydroxyl group, increasing the water solubility of the compound and preparing it for subsequent conjugation reactions.
N-Dealkylation: This process involves the removal of an alkyl group from a nitrogen atom and is a well-established metabolic pathway for secondary and tertiary amines. nih.govresearchgate.net This reaction is also mediated by CYP enzymes. researchgate.net For this compound, N-dealkylation could occur at the N6-alkyl position.
Deacetylation: The removal of the acetyl group is a likely primary metabolic step, catalyzed by esterase enzymes. This would result in the formation of dihydrolysergamine.
Table 2: Summary of Potential Metabolic Transformations for this compound
| Transformation Pathway | Enzymatic System | Resulting Functional Group Change |
|---|---|---|
| Hydroxylation | Cytochrome P450 | Addition of -OH group |
| N-Dealkylation | Cytochrome P450 | Removal of N-alkyl group |
| Deacetylation | Esterases | Removal of acetyl group, formation of an amine |
This table outlines potential pathways based on general metabolic principles and data from related compounds. uni-freiburg.de
Comparative Metabolic Studies Across In Vitro Research Models
To accurately predict in vivo metabolism, it is often necessary to compare metabolic profiles across various in vitro systems. nih.govnih.gov Different models offer distinct advantages and a more complete picture of metabolic fate. mdpi.com
Liver Microsomes: These preparations contain many of the Phase I drug-metabolizing enzymes, particularly CYPs, and are a standard tool for initial metabolic screening. nih.gov
S9 Fractions: These contain both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities than microsomes alone. mdpi.com
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and transporters, providing a more physiologically relevant model. europa.eu
Recombinant Enzymes: Using specific, recombinantly expressed enzymes (e.g., individual CYP isoforms) allows for the precise identification of which enzymes are responsible for particular metabolic transformations. nih.govnih.gov
Comparative studies across these models can reveal differences in metabolite formation, which is crucial for extrapolating in vitro findings to in vivo situations. nih.goveuropa.eu
Theoretical Metabolic Fate Predictions and Computational Modeling
In modern drug development, computational tools are increasingly used to predict the metabolic fate of new chemical entities. These in silico models can forecast potential sites of metabolism on a molecule, predict the metabolites that may be formed, and even estimate the rate of metabolism.
These predictive models are built on large datasets of known metabolic transformations and utilize algorithms to identify susceptible functional groups and atoms within a novel structure. For this compound, computational models could be employed to:
Predict the most likely sites for CYP-mediated oxidation.
Estimate the lability of the acetyl group to esterase-mediated hydrolysis.
Rank the likelihood of various metabolic pathways.
While these computational predictions require experimental verification, they are valuable for prioritizing research efforts and designing definitive in vitro metabolism studies.
Future Directions in Acetyldihydrolysergamine Chemical and Pharmacological Research
Exploration of Novel Synthetic Routes to Complex Analogues
The synthesis of the ergoline (B1233604) ring system, the core of acetyldihydrolysergamine, is a complex undertaking. Future research will likely focus on developing more efficient and versatile synthetic strategies to access novel analogues with tailored pharmacological profiles. The exploration of novel synthetic routes is a cornerstone of medicinal chemistry, aiming to create biologically active compounds for new therapeutics.
Key areas of exploration include:
Transition-Metal Catalysis: Techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings) are becoming essential for building complex molecular structures. These methods could enable the introduction of diverse substituents onto the this compound scaffold, which is crucial for probing structure-activity relationships.
C-H Activation: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to modifying the core structure. Developing selective C-H activation strategies for the ergoline nucleus would significantly streamline the synthesis of complex analogues.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for key synthetic steps. This technology could be instrumental in the efficient production of this compound derivatives for extensive pharmacological screening.
Biocatalysis: The use of enzymes to perform specific chemical transformations can provide high stereoselectivity and milder reaction conditions. Engineered enzymes could be employed to introduce chiral centers or perform other challenging modifications on the this compound molecule.
By embracing these modern synthetic methodologies, researchers can expand the accessible chemical space around this compound, leading to the discovery of analogues with enhanced potency, selectivity, and novel pharmacological properties.
Advanced Receptor Pharmacology beyond Classical Targets
While the interaction of lysergamides with serotonergic and dopaminergic receptors is well-established, a significant frontier in this compound research lies in exploring its pharmacology at a wider array of molecular targets. Future investigations will move beyond simple binding affinity and efficacy measurements to unravel the complexities of its interactions with both classical and novel receptor systems.
Potential avenues of research include:
Orphan G-Protein Coupled Receptors (GPCRs): A large number of GPCRs have no known endogenous ligand. High-throughput screening of this compound and its analogues against a panel of orphan GPCRs could uncover entirely new biological targets and therapeutic applications.
Receptor Heteromers: The formation of heterodimers or higher-order oligomers between different GPCRs can lead to unique pharmacological properties. Investigating how this compound modulates the function of serotonin-dopamine receptor heteromers, or other GPCR combinations, could provide insights into its nuanced effects.
Biased Agonism: This concept describes the ability of a ligand to preferentially activate certain downstream signaling pathways over others at the same receptor. Characterizing the biased signaling profiles of this compound analogues could lead to the development of drugs with more specific cellular effects and fewer side effects.
Allosteric Modulation: Instead of directly activating or blocking a receptor, allosteric modulators bind to a different site and fine-tune the receptor's response to its endogenous ligand. The development of this compound-based allosteric modulators could offer a more subtle and potentially safer way to influence receptor activity.
Integration of Multi-Omics Data for Systems-Level Understanding in Research Models
To gain a comprehensive understanding of the biological effects of this compound, future research will increasingly rely on the integration of multiple "omics" datasets. This systems-level approach can reveal complex regulatory networks and molecular pathways affected by the compound. nih.gov
Key multi-omics strategies include:
Transcriptomics: Analyzing changes in gene expression (the transcriptome) in response to this compound can identify which genes and signaling pathways are activated or suppressed.
Proteomics: Studying the entire set of proteins (the proteome) can reveal changes in protein expression, post-translational modifications, and protein-protein interactions, providing a more direct link to cellular function. nih.gov
Metabolomics: Examining the complete set of small-molecule metabolites (the metabolome) can provide a snapshot of the metabolic state of a cell or organism and how it is altered by this compound.
Epigenomics: Investigating modifications to DNA and histone proteins that regulate gene expression (the epigenome) can uncover long-term changes induced by the compound.
By integrating these different layers of biological information, researchers can construct detailed models of how this compound impacts cellular and physiological processes. nih.govnih.gov This holistic view is crucial for identifying novel biomarkers of drug response and for understanding the compound's complex mechanism of action. nih.govyoutube.com
Development of this compound as a Chemical Probe for Biological Pathways
A chemical probe is a small molecule used to study and manipulate the function of a specific protein or biological pathway. promega.comicr.ac.uk Due to its well-defined structure and potent biological activity, this compound and its derivatives have the potential to be developed into valuable chemical probes. mskcc.orgpitt.edu
To be an effective chemical probe, a molecule should possess several key characteristics:
High Potency: The compound should exert its effect at a low concentration to minimize off-target effects. promega.com
High Selectivity: It should interact with a specific target or a limited number of targets. promega.com
Known Mechanism of Action: The way in which the probe interacts with its target should be well-characterized.
Cellular Activity: The probe must be able to enter cells and engage its target in a cellular context. promega.com
By systematically modifying the this compound scaffold and evaluating the properties of the resulting analogues, researchers can develop highly selective probes for specific receptor subtypes or signaling pathways. These probes would be invaluable tools for dissecting complex biological processes and for validating new drug targets. promega.comnih.gov
Application of Artificial Intelligence and Machine Learning in Lysergamide (B1675752) Drug Discovery Research (Methodologies)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to lysergamide research holds immense promise. jddtonline.infonih.gov These computational methods can accelerate the identification of promising drug candidates and optimize their properties. nih.govarkat-usa.org
Key applications of AI and ML in this area include:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, untested compounds. nih.govnih.gov This can help prioritize which this compound analogues to synthesize and test.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological profiles. nih.gov These models can explore a vast chemical space to propose novel lysergamide-like structures that may have improved properties.
Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds to identify those that are most likely to bind to a specific target. arkat-usa.org This can significantly reduce the time and cost of the initial stages of drug discovery.
Synthesis Prediction: ML models can assist chemists in designing efficient synthetic routes for complex molecules like this compound and its analogues. arkat-usa.org
The integration of AI and ML into lysergamide research will undoubtedly accelerate the pace of discovery and lead to the development of novel compounds with improved therapeutic potential. jddtonline.infomdpi.com
Q & A
Basic Research Questions
Q. How can researchers design a systematic literature review for Acetyldihydrolysergamine to ensure comprehensive coverage of existing studies?
- Methodological Answer : Begin by querying authoritative databases (e.g., PubMed, SciFinder) using controlled vocabularies and Boolean operators to capture synonyms and related compounds. Prioritize primary literature and peer-reviewed journals, excluding unreliable sources (e.g., ). Use citation tracking to identify seminal works and assess the validity of sources by evaluating experimental rigor, sample sizes, and reproducibility . Organize findings thematically (e.g., synthesis routes, pharmacological activity) and document gaps, such as inconsistent reporting of pharmacokinetic parameters.
Q. What analytical techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer : Employ a combination of:
- Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm functional groups and stereochemistry.
- Chromatography : HPLC or GC-MS for purity assessment and quantification, using internal standards to calibrate results.
- Thermal Analysis : DSC/TGA to evaluate stability under varying temperatures.
Cross-validate findings with computational models (e.g., DFT for molecular geometry) and reference standards. Document uncertainties, such as solvent interference in spectroscopic readings .
Q. How should researchers optimize synthesis protocols for this compound to improve yield and reproducibility?
- Methodological Answer :
Parameter Screening : Use fractional factorial designs to test variables (e.g., temperature, catalyst concentration).
Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., Raman spectroscopy) to identify rate-limiting steps.
Purification : Compare recrystallization vs. column chromatography for impurity removal, reporting mass balance discrepancies.
Include negative controls and replicate experiments to distinguish procedural artifacts from true outcomes .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, comparing binding affinities across studies. Assess if divergent results stem from conformational sampling limitations.
- MD Simulations : Run 100+ ns trajectories to evaluate stability of predicted binding poses. Quantify free energy changes (MM/PBSA) to reconcile in vitro vs. in silico potency discrepancies.
Cross-reference findings with experimental mutagenesis data to validate hypotheses .
Q. What experimental strategies mitigate batch-to-batch variability in this compound production for preclinical studies?
- Methodological Answer :
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like enantiomeric purity and establish control strategies using PAT (Process Analytical Technology).
- Stability Testing : Conduct accelerated degradation studies (ICH Q1A guidelines) under varied pH, humidity, and light conditions. Use LC-MS to identify degradation products and adjust storage protocols.
Statistically analyze variability sources (ANOVA) and document mitigation steps in SOPs .
Q. How can researchers design interdisciplinary studies to explore this compound’s potential in novel therapeutic contexts?
- Methodological Answer :
- Hypothesis Generation : Integrate omics data (e.g., transcriptomics from public repositories like GEO) to identify understudied targets.
- Collaborative Frameworks : Partner with computational biologists for network pharmacology models and clinicians for translational relevance assessments.
- Ethical and Safety Protocols : Align with IRB guidelines for human-derived data usage and adhere to GHS standards for handling hazardous intermediates .
Methodological Considerations for Data Management
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
